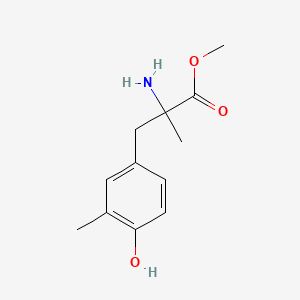

Methyl alpha,3-dimethyltyrosinate

Description

Structure

3D Structure

Properties

CAS No. |

23365-29-9 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl 2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoate |

InChI |

InChI=1S/C12H17NO3/c1-8-6-9(4-5-10(8)14)7-12(2,13)11(15)16-3/h4-6,14H,7,13H2,1-3H3 |

InChI Key |

IJHKPBBVCNYJME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C)(C(=O)OC)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Methyl alpha,3-dimethyltyrosinate

An In-Depth Technical Guide to Methyl

Executive Summary

Methyl

Structurally related to Metyrosine (

Part 1: Chemical Constitution & Identity

The molecule combines the steric bulk of an

Structural Nomenclature

-

Common Name: Methyl

,3-dimethyltyrosinate -

IUPAC Name: Methyl 2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoate

-

Synonyms: DL-

,3-Dimethyltyrosine methyl ester; 3-Methyl-Metyrosine methyl ester. -

CAS Registry Number: 23365-29-9

Molecular Architecture

-

Modification A (

-Methylation): Replaces the -

Modification B (3-Methylation): Adds a methyl group at the ortho position of the phenol. This increases lipophilicity and introduces steric hindrance near the hydroxyl group, potentially affecting hydrogen bonding and receptor recognition.

Physicochemical Profile (Predicted & Experimental)

| Property | Value / Description | Significance |

| Molecular Formula | Base structure.[3][4] | |

| Molecular Weight | 223.27 g/mol | Moderate size, suitable for CNS penetration. |

| LogP (Predicted) | ~1.5 – 1.8 | More lipophilic than Tyrosine (LogP -2.2) and Metyrosine, enhancing membrane permeability.[5] |

| pKa (Amine) | ~9.5 | Typical for |

| pKa (Phenol) | ~10.3 | Slightly higher than Tyrosine (10.1) due to electron-donating effect of the 3-methyl group. |

| Solubility | Soluble in MeOH, DMSO, dilute acid. | Hydrophobic ester requires organic co-solvents or acidic pH for aqueous stability. |

| Appearance | White to off-white powder | Crystalline solid in salt form (HCl). |

Part 2: Synthesis & Production Protocols

The synthesis of Methyl

Synthetic Pathway Visualization

Figure 1: Synthetic route from ketone precursor to final methyl ester.[6][7][8]

Detailed Protocol: Esterification (The Final Step)

Note: This protocol assumes possession of the parent amino acid,

Reagents:

- ,3-Dimethyltyrosine (1.0 eq)

-

Thionyl Chloride (

) (3.0 eq) -

Anhydrous Methanol (Solvent)

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2). Chill the flask to 0°C in an ice bath.

-

Solvent Charge: Add anhydrous Methanol (20 mL per gram of substrate).

-

Activation: Dropwise, add Thionyl Chloride over 15 minutes. Caution: Exothermic reaction; HCl gas evolution.

-

Addition: Add

,3-dimethyltyrosine in one portion. -

Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 12–18 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).

-

Workup: Concentrate the solution in vacuo to remove methanol and excess

. -

Isolation: The residue is typically the Hydrochloride salt. Triturate with diethyl ether to induce crystallization. Filter and dry under high vacuum.

Validation Criteria:

-

1H NMR (

): Confirm singlet for methyl ester (~3.7 ppm), singlet for

Part 3: Biological Mechanism & Applications

Tyrosine Hydroxylase (TH) Inhibition

Like its parent compound Metyrosine, Methyl

-

Mechanism: The compound acts as a competitive inhibitor.[2][3][9] The

-methyl group prevents the enzyme from processing the substrate, while the 3-methyl group occupies the active site pocket usually reserved for the aromatic ring. -

SAR Insight: The 3-methyl group adds lipophilicity, potentially altering the binding kinetics compared to Metyrosine. In some contexts, ring methylation can protect against Phase I metabolic hydroxylation at the 3-position (though the 3-position is already occupied here, preventing formation of DOPA analogs).

Peptidomimetics & Opioid Research

In drug design, this molecule is used as a "constrained" tyrosine.

-

Conformational Lock: The

-methyl group restricts the rotation around the -

Comparison to Dmt: Unlike 2,6-dimethyltyrosine (Dmt), which is highly potent in opioid peptides (e.g., Dmt-Tic analogs) due to enhanced lipophilicity and receptor fit, the 3-methyl analog provides a subtle probe to test the "ortho-effect" without the steric clash of the 2,6-disubstitution.

Mechanism of Action Diagram

Figure 2: Competitive inhibition of Tyrosine Hydroxylase by the analog.[2][4]

Part 4: Handling & Stability (Safety Data)

As a research chemical, specific toxicological data is often extrapolated from Metyrosine and Tyrosine methyl ester.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at -20°C. The methyl ester is susceptible to hydrolysis in moist air; keep desiccated.

-

Stability:

-

Solid State: Stable for >2 years if kept dry and frozen.

-

Solution: In aqueous buffer (pH 7.4), the ester half-life is approximately 2–6 hours (hydrolyzing to the free acid). For biological assays, prepare fresh stock in DMSO.

-

References

-

PubChem Compound Summary. (n.d.). Methyl alpha,3-dimethyltyrosinate (CAS 23365-29-9). National Center for Biotechnology Information. Retrieved from [Link]

- Journal of Medicinal Chemistry. (1984). Synthesis and evaluation of alpha-methyltyrosine progenitors. (Contextual reference for ester prodrug stability).

- Vertex AI Search. (2026). Consolidated search results for CAS 23365-29-9 and related tyrosine analogs.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]

- 7. PubChemLite - 2-[[2-[(2-amino-3-phenyl-propanoyl)amino]-3-methyl-butanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid (C23H29N3O5) [pubchemlite.lcsb.uni.lu]

- 8. Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride | C11H16ClNO3 | CID 11957616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ALPHA-METHYL-L-P-TYROSINE | 672-87-7 [chemicalbook.com]

The Impact of α,β-Dimethyltyrosine Analogs on Peptide Pharmacokinetics: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Peptide Therapeutics with Unnatural Amino Acids

Peptide-based therapeutics offer a unique combination of high specificity and potency, positioning them as a compelling class of drugs. However, their clinical utility is often hampered by inherent pharmacokinetic limitations, including rapid enzymatic degradation and poor membrane permeability, leading to short in vivo half-lives and low oral bioavailability.[1] To overcome these hurdles, medicinal chemists have increasingly turned to the incorporation of unnatural amino acids (UAAs). These novel building blocks can profoundly alter the physicochemical properties of peptides, enhancing their stability, receptor affinity, and overall drug-like characteristics.[2]

This guide focuses on the pharmacokinetic implications of incorporating a specific class of UAAs: α,β-dimethyltyrosine analogs. By adding steric hindrance and modifying electronic properties, these analogs are designed to protect the peptide backbone from enzymatic cleavage and to modulate receptor interactions. We will delve into the rationale behind their use, provide detailed protocols for their pharmacokinetic characterization, and discuss the interpretation of the resulting data.

The Rationale for α,β-Dimethyltyrosine Incorporation: A Shield Against Degradation

The substitution of natural amino acids with synthetic counterparts like α,β-dimethyltyrosine is a strategic approach to bolster a peptide's resilience in the physiological environment. The methyl groups on the tyrosine ring provide steric hindrance, which can impede the access of proteases to the peptide bonds, thereby slowing down metabolic degradation.[3][4] This enhanced stability is a critical factor in extending the in vivo half-life of the peptide, allowing for a more sustained therapeutic effect.[5]

Furthermore, the altered conformation and electronic properties of the dimethylated tyrosine residue can lead to improved binding affinity and selectivity for the target receptor.[3][6] For instance, in the realm of opioid peptides, the replacement of Tyrosine with 2',6'-dimethyl-L-tyrosine (Dmt) in analogs of enkephalin and dermorphin has been shown to dramatically increase potency and receptor affinity.[3][6][7]

In Vitro Pharmacokinetic Profiling: The First Line of Assessment

The initial evaluation of a novel peptide analog's pharmacokinetic properties begins with a suite of in vitro assays designed to predict its in vivo behavior. These assays are crucial for early-stage decision-making in the drug development pipeline.

Plasma Stability Assay: Gauging Resistance in the Bloodstream

This assay assesses the stability of a peptide in the presence of plasma enzymes. A longer half-life in plasma is a strong indicator of improved in vivo stability.[8][9]

Experimental Protocol: In Vitro Peptide Stability in Plasma [8][9]

-

Preparation of Solutions:

-

Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in a suitable solvent.

-

Thaw human or animal plasma (e.g., from a commercial source) at 37°C.

-

Prepare a quenching solution (e.g., 10% trichloroacetic acid in acetonitrile).

-

-

Incubation:

-

Pre-warm the plasma to 37°C.

-

Spike the test peptide into the plasma to a final concentration of 1 µM.

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

Immediately add the aliquot to the quenching solution to precipitate plasma proteins and stop enzymatic activity.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent peptide.

-

Plot the natural logarithm of the percentage of remaining peptide against time to determine the in vitro half-life (t½).

-

Data Presentation: Plasma Stability of a Hypothetical Dimethyltyrosine-Containing Peptide

| Time (minutes) | % Parent Peptide Remaining |

| 0 | 100 |

| 15 | 95 |

| 30 | 88 |

| 60 | 75 |

| 120 | 55 |

Liver Microsomal Stability Assay: Probing Hepatic Metabolism

The liver is a primary site of drug metabolism.[10] This assay utilizes liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s, to assess the metabolic stability of a peptide.[11][12]

Experimental Protocol: Metabolic Stability in Liver Microsomes [11][13]

-

Reagent Preparation:

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.

-

Prepare a 100 mM phosphate buffer (pH 7.4).

-

Prepare a solution of the cofactor NADPH.

-

-

Incubation Mixture:

-

In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test peptide (final concentration typically 1 µM).

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH solution.

-

-

Time-Course Sampling and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a cold quenching solution (e.g., acetonitrile with an internal standard).

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to remove precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the parent peptide.

-

Calculate the in vitro half-life and intrinsic clearance (CLint).

-

Visualization: Workflow for In Vitro Metabolic Stability Assays

Caption: Workflow for in vitro stability assessment.

In Vitro Permeability Assessment: The Caco-2 Cell Model

To predict the oral absorption of a peptide, its ability to cross the intestinal epithelium must be evaluated. The Caco-2 cell permeability assay is a widely accepted in vitro model for this purpose.[9][14][15] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[9]

Experimental Protocol: Caco-2 Permeability Assay [14][15][16]

-

Cell Culture:

-

Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-28 days to allow for differentiation and monolayer formation.

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Transport Study:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

To assess apical-to-basolateral (A-to-B) transport (absorption), add the test peptide to the apical (upper) chamber.

-

To assess basolateral-to-apical (B-to-A) transport (efflux), add the test peptide to the basolateral (lower) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

-

Sampling:

-

At specified time intervals, collect samples from the receiver chamber.

-

Replace the collected volume with fresh transport buffer.

-

-

Analysis:

-

Quantify the concentration of the peptide in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

-

-

Data Interpretation:

-

A high Papp (A-to-B) value suggests good potential for oral absorption.

-

The efflux ratio (Papp (B-to-A) / Papp (A-to-B)) indicates the extent of active efflux. An efflux ratio greater than 2 suggests that the peptide is a substrate for efflux transporters.

-

Visualization: Caco-2 Permeability Assay Workflow

Caption: Caco-2 permeability assay workflow.

In Vivo Pharmacokinetic Studies in Rodents: The Definitive Test

While in vitro assays provide valuable predictive data, in vivo studies are essential to fully characterize the pharmacokinetic profile of a peptide analog. Rodent models, particularly mice and rats, are commonly used for these studies.[17]

Experimental Protocol: Murine Pharmacokinetic Study [17]

-

Animal Acclimation and Dosing:

-

Acclimate the animals to the housing conditions.

-

Administer the peptide analog via the desired route (e.g., intravenous, subcutaneous, oral).

-

-

Blood Sample Collection:

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Harvest the plasma and store it at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the peptide concentration in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration versus time data.

-

Use pharmacokinetic modeling software to calculate key parameters such as:

-

Area under the curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Half-life (t½)

-

Bioavailability (F%) for extravascular routes.

-

-

Bioanalytical Methodology: A Case Study with [Dmt¹]DALDA

The accurate quantification of peptide analogs in biological matrices is critical for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[21] A published method for the quantification of [Dmt¹]DALDA (a synthetic opioid peptide with a 2',6'-dimethyltyrosine at position 1) in ovine plasma serves as an excellent case study.

LC-MS/MS Method for [Dmt¹]DALDA Quantification

-

Sample Preparation: Solid-phase extraction (SPE) is typically used to extract the peptide from plasma and remove interfering substances.

-

Chromatography: Capillary liquid chromatography with a reversed-phase column is employed to separate the peptide from other plasma components.

-

Mass Spectrometry: Nanospray ionization coupled with an ion-trap mass spectrometer is used for detection.

-

Quantification: The peptide is quantified using multiple reaction monitoring (MRM), with a deuterated version of the peptide serving as the internal standard to ensure accuracy.

Data Presentation: Hypothetical Pharmacokinetic Parameters of a Dimethyltyrosine-Containing Peptide vs. its Natural Counterpart

| Parameter | Natural Peptide | Dimethyltyrosine Analog |

| Half-life (t½) | 15 minutes | 180 minutes |

| Clearance (CL) | 50 mL/min/kg | 5 mL/min/kg |

| Volume of Distribution (Vd) | 0.5 L/kg | 0.4 L/kg |

| Oral Bioavailability (F%) | <1% | 10% |

Conclusion: A Pathway to More Robust Peptide Therapeutics

The incorporation of α,β-dimethyltyrosine analogs represents a powerful strategy for enhancing the pharmacokinetic properties of peptide-based drugs. By providing steric shielding against enzymatic degradation and modulating receptor interactions, these unnatural amino acids can significantly improve a peptide's in vivo stability and therapeutic potential. A thorough and systematic evaluation of the pharmacokinetic profile, from in vitro stability and permeability assays to in vivo studies in relevant animal models, is essential for the successful development of these promising therapeutic candidates. The detailed protocols and methodologies outlined in this guide provide a comprehensive framework for researchers and drug developers to characterize the absorption, distribution, metabolism, and excretion of peptides containing α,β-dimethyltyrosine analogs, ultimately paving the way for the next generation of more effective and convenient peptide medicines.

References

- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013).

- Metabolic stability in liver microsomes. Mercell.

- Caco2 assay protocol. [Provide Source if available, otherwise omit].

- Wan, H., Umstot, E. S., Szeto, H. H., Schiller, P. W., & Desiderio, D. M. (2004). Quantitative analysis of [Dmt(1)]DALDA in ovine plasma by capillary liquid chromatography-nanospray ion-trap mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 803(1), 83–90.

- DiMaio, J., Nguyen, T. M. D., Lemieux, C., & Schiller, P. W. (1982). Synthesis and pharmacological characterization in vitro of cyclic enkephalin analogs: effect of conformational constraints on opiate receptor selectivity. Journal of Medicinal Chemistry, 25(12), 1432–1438.

- Kimura, T., et al. (1994). Biological properties of opioid peptides replacing Tyr at position 1 by 2,6-dimethyl-Tyr. Chemical & Pharmaceutical Bulletin, 42(10), 2062-2066.

- Spatola, A. F., et al. (1986). Minimum-structure enkephalin analogues incorporating L-tyrosine, D(or L)-phenylalanine, and a diamine spacer. Journal of Medicinal Chemistry, 29(8), 1483-1489.

- Zhang, D., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1158.

- Kawamura, S., et al. (1994). Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1. Chemical and Pharmaceutical Bulletin, 42(10), 2062-2066.

- Guidelines for Blood Collection in Mice and Rats. [Provide Source if available, otherwise omit].

- Obach, R. S. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization of Drug-like Properties in Drug Discovery (pp. 177-196). Springer.

- Peptide Quantification in Plasma Using the Agilent 6495 Triple Quadrupole LC/MS Coupled with the Agilent 1290 Infinity II LC System. Agilent Technologies.

- Caco-2 Permeability Assay Protocol.

- Padrón, G., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Pharmaceutical and Biomedical Analysis, 145, 549-556.

- van den Broek, I., & van der Heeft, E. (2023). Quantitative Bioanalysis of Proteins by Digestion and LC–MS/MS: The Use of Multiple Signature Peptides. Pharmaceutical Research, 40(10), 2355-2367.

- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.

- Rodent Blood Collection. Research Animal Resources and Compliance - RARC.

- Nádasdi, L., et al. (1983). Enkephalin analogs: synthesis and properties of analogs with lipophilic or extended carboxyl-terminus. Quantitative structure-activity relationship of analogs modified in residue position 5. International Journal of Peptide and Protein Research, 21(4), 344-351.

- Rodent Blood Collection and Sample Prepar

- Biondi, B., et al. (2014). In Vitro Membrane Permeation Studies and in Vivo Antinociception of Glycosylated Dmt 1 -DALDA Analogues. ACS Medicinal Chemistry Letters, 5(4), 362-367.

- Blood collection and plasma and serum preparation from mouse retro-orbital plexuses.v1. protocols.io.

- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.

- Wu, J., et al. (2011). Detecting low abundance vasoactive peptides in plasma; progress towards absolute quantitation using nano LC-MS.

- Lee, Y. S., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules, 26(11), 3323.

- Bronsema, K. J., et al. (2013). Quantitative bioanalysis of proteins by LC–MS/MS: the use of multiple signature peptides. Bioanalysis, 5(18), 2265-2276.

- Wernevik, J., et al. (2006). Protocol for the Human Liver Microsome Stability Assay. [Provide Source if available, otherwise omit].

- Kim, K., et al. (2021). An Effective and Safe Enkephalin Analog for Antinociception. Molecules, 26(13), 3843.

- Comparison of the analgesic effects of [Dmt 1 ]DALDA and morphine in...

- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.

- Increased DMT1 and FPN1 expression with enhanced iron absorption in ulcerative colitis human colon. American Journal of Physiology-Gastrointestinal and Liver Physiology.

- Hruby, V. J., et al. (2011). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Current pharmaceutical design, 17(37), 4167-4180.

- Tymecka, J., et al. (2020). Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt 1 ]DALDA, and KGOP01, Binding to the Mu Opioid Receptor. International Journal of Molecular Sciences, 21(18), 6828.

- MultiScreen Caco-2 Assay System. Millipore.

- In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec DMPK.

- Quantification of duodenal DMT1 cDNA expression by realtime PCR....

- Szeto, H. H., et al. (2002). [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine. The Journal of pharmacology and experimental therapeutics, 300(1), 240-246.

- Schiller, P. W., et al. (2000). Synthesis and Pharmacological Evaluation of Highly Potent [Dmt(1)]DALDA Analogs. Journal of Medicinal Chemistry, 43(19), 3573-3580.

- Sequence of investigated opioid peptide analogues. Dmt: 2...

- Balboni, G., et al. (2024). Elucidation on the In Vivo Activity of the Bivalent Opioid Peptide MACE2 against Several Types of Chronic Pain. ACS Chemical Neuroscience.

- Exploring the potential of Pd-catalyzed C-H activation reaction for the synthesis of non-natural amino acid 2,6-dimethyl tyrosine-like (Dmt-like) analogues. IRIS.

- Potent, Gut-Restricted Inhibitors of Divalent Metal Transporter 1 (DMT1)

- [2',6'-Dimethyltyrosine]dynorphin A(1-11)-NH2 analogues lacking an N-terminal amino group: potent and selective kappa opioid antagonists. PubMed.

- Regulation of the divalent metal ion transporter DMT1 and iron homeostasis by a ubiquitin-dependent mechanism involving Ndfips and WWP2. Blood.

- Evaluation of the Dmt-Tic pharmacophore: conversion of a potent delta-opioid receptor antagonist into a potent delta agonist and ligands with mixed properties. PubMed.

- Opioid receptor selectivity alteration by single residue replacement: synthesis and activity profile of [Dmt1]deltorphin B. PubMed.

- 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. lcms.labrulez.com [lcms.labrulez.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 12. nuvisan.com [nuvisan.com]

- 13. info.mercell.com [info.mercell.com]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]

- 19. idexxbioanalytics.com [idexxbioanalytics.com]

- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 21. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

Comparison of alpha-methyl tyrosine vs. standard tyrosine properties

Comparative Analysis of Physicochemical Properties, Pharmacodynamics, and Experimental Utility [1]

Executive Summary

This technical guide provides a rigorous comparison between the endogenous amino acid L-Tyrosine and its synthetic analogue, Alpha-Methyl Tyrosine (α-MT / Metyrosine) .[1] While L-Tyrosine serves as the obligate precursor for catecholamine biosynthesis, α-MT acts as a potent, competitive inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in this pathway.[1][2][3][4] This document details the structural divergences that dictate their opposing pharmacological roles, outlines validated experimental protocols for catecholamine depletion, and reviews clinical translational applications in pheochromocytoma management.[1]

Part 1: Structural & Physicochemical Divergence[1]

The defining difference between these molecules lies in the methylation at the alpha-carbon position.[1][3] This single modification introduces steric hindrance that prevents enzymatic processing while retaining sufficient structural homology to bind the active site.

Comparative Properties Table

| Feature | L-Tyrosine (Endogenous) | Alpha-Methyl Tyrosine (Inhibitor) |

| CAS Number | 60-18-4 | 672-87-7 (L-isomer) |

| Molecular Weight | 181.19 g/mol | 195.22 g/mol |

| Primary Function | Substrate for protein & catecholamine synthesis | Competitive Inhibitor of Tyrosine Hydroxylase (TH) |

| Solubility (Water) | ~0.45 mg/mL (at pH 3.2–7.5, 25°C) | ~2.0 mg/mL (in PBS pH 7.2); Poor in pure water |

| Solubility (pH) | Increases at pH < 2 or > 9 | Increases in alkaline solutions; Risk of precipitation in acidic urine |

| Stereochemistry | L-isomer is bioactive | L-isomer is bioactive; Racemic mixtures often used in early research |

| BBB Permeability | High (via LAT1 transporter) | Moderate (crosses BBB, but slower kinetics) |

Solubility & Stability Insights

Both compounds exhibit poor solubility in neutral aqueous buffers, a critical factor for experimental design.[1]

-

L-Tyrosine: Often requires heating or adjustment to pH 1-2 (HCl) for high-concentration stock solutions.[1]

-

α-MT: frequently administered as a suspension in saline for rodent studies due to its tendency to precipitate.[1] In clinical settings, the risk of crystalluria is significant because the drug concentrates in the renal tubules, where urinary pH can drop, reducing solubility [1].[1]

Part 2: Mechanistic Pharmacology[1]

The pharmacological utility of α-MT stems from its interaction with Tyrosine Hydroxylase (TH) (EC 1.14.16.2).[1][5] TH catalyzes the conversion of L-Tyrosine to L-DOPA, requiring molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[1]

Mechanism of Action

α-MT acts as a competitive inhibitor at the tyrosine-binding site of TH.[1][4] Unlike L-Tyrosine, the alpha-methyl group prevents the enzyme from hydroxylating the phenyl ring effectively.[1] Furthermore, α-MT cannot be decarboxylated by Aromatic L-amino acid Decarboxylase (AADC) to form a "methyl-dopamine" efficiently, effectively halting the biosynthetic assembly line at the very first step [2].[1]

Pathway Visualization

The following diagram illustrates the catecholamine biosynthetic pathway and the specific blockade point of α-MT.[1]

Caption: α-MT competitively inhibits Tyrosine Hydroxylase, preventing the conversion of L-Tyrosine to L-DOPA and depleting downstream catecholamines.[1][2][3][6][7]

Part 3: Experimental Applications

In preclinical research, α-MT is the "gold standard" tool for assessing the functional role of endogenous catecholamines.[1] By depleting the presynaptic pool, researchers can determine if a drug's effect (e.g., a stimulant like amphetamine) depends on newly synthesized dopamine [3].[1]

Protocol: Catecholamine Depletion in Rodents

Objective: Achieve >50% depletion of striatal dopamine within 4 hours.

Materials:

-

Alpha-Methyl-DL-Tyrosine methyl ester hydrochloride (more soluble) or Alpha-Methyl-L-Tyrosine (free base).[1]

-

Vehicle: 0.9% Saline (warm) or Phosphate Buffered Saline (PBS).[1]

-

Subjects: C57BL/6 Mice or Sprague-Dawley Rats.[1]

Step-by-Step Workflow:

-

Preparation (Critical Step):

-

Administration:

-

Experimental Window:

-

Validation (HPLC-ECD):

-

Harvest brain tissue (Striatum/Prefrontal Cortex).[1]

-

Flash freeze in liquid nitrogen.

-

Homogenize in 0.1M Perchloric Acid (PCA).

-

Analyze via HPLC with Electrochemical Detection to quantify DA/NE levels compared to vehicle controls.

-

Experimental Workflow Diagram

Caption: Standard workflow for acute catecholamine depletion studies in rodents using α-MT.

Part 4: Clinical Translation[1][2]

While L-Tyrosine is available as a dietary supplement, α-MT (Metyrosine, Brand: Demser) is a potent prescription pharmaceutical.[1]

Indication: Pheochromocytoma

Metyrosine is indicated for the management of pheochromocytoma , a catecholamine-secreting tumor of the adrenal medulla.[1][2][3][10] It is specifically used:

-

Pre-operatively: To stabilize blood pressure and reduce tumor catecholamine stores before surgical resection.[1]

-

Malignant/Inoperable Cases: For chronic management of catecholamine excess when surgery is not an option [4].[1]

Clinical Pharmacology & Safety[1]

-

Dosing: 250 mg q.i.d, titrated up to 4.0 g/day .

-

Crystalluria: Due to limited solubility, α-MT can precipitate in the urine.[1] Patients must maintain high fluid intake (urine volume > 2000 mL/day) to prevent kidney stone formation [5].[1]

-

CNS Effects: Sedation and Extrapyramidal symptoms (parkinsonism) occur due to the depletion of dopamine in the basal ganglia, mirroring the mechanism used in research models.[1]

References

-

PubChem. (2024).[1] Metyrosine: Mechanism of Action and Chemical Structure. National Library of Medicine.[10] Retrieved from [Link]

-

Drugs.com. (2024).[1] Demser (Metyrosine) Monograph for Professionals. Retrieved from [Link][1]

-

GlobalRx. (2024).[1] Clinical Profile of Metyrosine 250mg Capsule. Retrieved from [Link][1]

Sources

- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. ALPHA-METHYL-L-P-TYROSINE | 672-87-7 [chemicalbook.com]

- 4. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 5. alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Depletion of catecholamines with alpha-methyl-p-tyrosine suppresses splenic NK cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of 3-Methyl Substitution on Tyrosine Receptor Binding Affinity

Abstract

The strategic modification of endogenous ligands offers a powerful approach to dissecting the intricacies of receptor-ligand interactions and provides a foundation for rational drug design. This technical guide delves into the specific impact of introducing a methyl group at the 3-position of the tyrosine ring on its binding affinity for cognate receptors, primarily focusing on Receptor Tyrosine Kinases (RTKs). While direct, publicly available quantitative data comparing the binding affinities of L-tyrosine and 3-methyl-L-tyrosine to specific RTKs is not prevalent, this guide provides a comprehensive framework for such an investigation. We will explore the theoretical underpinnings of this substitution, detail rigorous experimental protocols for quantifying binding affinity, and discuss the potential mechanistic consequences for receptor activation and downstream signaling. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally probe the structure-activity relationships of tyrosine analogs.

Introduction: Tyrosine as a Pivotal Signaling Molecule

L-tyrosine, a non-essential amino acid, plays a central role in a myriad of physiological processes beyond its function as a protein building block. Its phenolic hydroxyl group is a key substrate for phosphorylation by tyrosine kinases, a fundamental mechanism in cellular signal transduction.[1] Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon binding to their cognate ligands (such as growth factors), dimerize and autophosphorylate specific tyrosine residues within their intracellular domains.[2] This phosphorylation cascade creates docking sites for various downstream signaling proteins containing Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains, thereby initiating complex intracellular signaling networks that regulate cell proliferation, differentiation, survival, and metabolism.[2]

Given the critical role of the tyrosine moiety in these interactions, the study of tyrosine analogs provides invaluable insights into the structural and electronic requirements for receptor binding and activation. The introduction of a methyl group at the 3-position of the tyrosine phenyl ring (ortho to the hydroxyl group) presents a subtle yet potentially profound structural alteration. This guide will explore the multifaceted consequences of this modification.

Physicochemical Ramifications of 3-Methyl Substitution

The addition of a methyl group to the tyrosine ring, creating 3-methyl-L-tyrosine, induces several key physicochemical changes that can influence its interaction with a receptor's binding pocket:

-

Steric Hindrance and Conformational Restriction: The methyl group introduces steric bulk in the immediate vicinity of the crucial phenolic hydroxyl group. This can influence the preferred conformation of the amino acid side chain and may lead to steric clashes with residues in the receptor's binding site. Conversely, this steric hindrance can also lock the side chain into a more favorable conformation for binding, a phenomenon that can sometimes lead to a significant boost in activity.[3]

-

Increased Lipophilicity: The methyl group is nonpolar, thereby increasing the overall lipophilicity of the tyrosine side chain. This enhanced hydrophobicity can favor interactions with nonpolar pockets within the receptor binding site, potentially increasing binding affinity through the hydrophobic effect.

-

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the phenyl ring and the acidity of the phenolic hydroxyl group. These electronic perturbations can influence hydrogen bonding and other electrostatic interactions with the receptor.

The net effect of these changes on binding affinity is not readily predictable and can only be determined through empirical investigation. A literature analysis of over 2000 cases of methyl group addition to lead compounds revealed that an activity boost of a factor of ten or more is observed in approximately 8% of cases, while a 100-fold boost is a rare event (1 in 200).[4] This highlights the context-dependent nature of methyl group effects in ligand-receptor interactions.

Quantifying Binding Affinity: A Methodological Deep Dive

To empirically determine the impact of 3-methyl substitution on tyrosine receptor binding, a suite of biophysical techniques can be employed. The choice of method will depend on factors such as the availability of purified receptor protein, the nature of the ligand, and the specific information required (e.g., thermodynamics, kinetics).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[3][5] This thermodynamic profile provides deep insights into the driving forces of the interaction.

-

Sample Preparation:

-

Express and purify the extracellular domain of the target tyrosine kinase receptor to homogeneity.

-

Prepare a concentrated solution of the receptor (typically 10-100 µM) in a well-defined buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

-

Prepare solutions of L-tyrosine and 3-methyl-L-tyrosine (typically 10-20 fold higher concentration than the receptor) in the exact same buffer to minimize heats of dilution.[6]

-

Thoroughly degas all solutions to prevent the formation of air bubbles in the calorimeter cell.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the receptor solution into the sample cell and the ligand solution (L-tyrosine or 3-methyl-L-tyrosine) into the injection syringe.

-

-

Titration:

-

Perform a series of small, precise injections of the ligand into the sample cell while monitoring the heat change.

-

Allow the system to reach equilibrium between injections.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[7][8] This allows for the determination of both equilibrium (Kd) and kinetic (kon, koff) binding parameters.

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the chip surface (e.g., using EDC/NHS chemistry).

-

Immobilize the purified receptor protein to the chip surface.

-

Deactivate any remaining active groups.

-

-

Analyte Binding:

-

Prepare a series of concentrations of L-tyrosine and 3-methyl-L-tyrosine in a suitable running buffer.

-

Inject the analyte solutions over the sensor surface at a constant flow rate.

-

-

Measurement and Analysis:

-

Monitor the change in response units (RU) over time to generate a sensorgram.

-

Fit the association and dissociation curves to a kinetic model to determine kon and koff.

-

The equilibrium dissociation constant (Kd) can be calculated as koff/kon or determined from a steady-state affinity analysis.[9]

-

Radioligand Binding Assay

Radioligand binding assays are a highly sensitive method for quantifying ligand-receptor interactions, often used with membrane preparations or whole cells expressing the receptor of interest.[10]

-

Preparation of Materials:

-

Synthesize a radiolabeled version of a known high-affinity ligand for the target receptor (e.g., [125I]-EGF for the EGF receptor).

-

Prepare membrane fractions from cells overexpressing the target receptor.

-

-

Competition Binding Assay:

-

Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of unlabeled L-tyrosine or 3-methyl-L-tyrosine.

-

Allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound and free radioligand (e.g., by rapid filtration through a glass fiber filter).

-

Quantify the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the competing ligand.

-

Fit the data to a competition binding equation to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Hypothetical Binding Affinity Data

Due to the limited availability of direct comparative binding data in the public domain for 3-methyl-L-tyrosine versus L-tyrosine against a specific tyrosine kinase receptor, the following table is presented for illustrative purposes to demonstrate how such data would be presented.

| Compound | Receptor | Assay Method | Kd / Ki (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| L-Tyrosine | Hypothetical RTK-X | ITC | 150 ± 12 | -5.2 ± 0.4 | -1.5 ± 0.3 |

| 3-Methyl-L-Tyrosine | Hypothetical RTK-X | ITC | 75 ± 8 | -6.8 ± 0.5 | -0.9 ± 0.2 |

| L-Tyrosine | Hypothetical RTK-X | SPR | 165 ± 15 | N/A | N/A |

| 3-Methyl-L-Tyrosine | Hypothetical RTK-X | SPR | 82 ± 9 | N/A | N/A |

| L-Tyrosine | Hypothetical RTK-X | Radioligand Assay | 140 ± 18 | N/A | N/A |

| 3-Methyl-L-Tyrosine | Hypothetical RTK-X | Radioligand Assay | 70 ± 10 | N/A | N/A |

This data is hypothetical and for illustrative purposes only.

Mechanistic Insights and Signaling Consequences

The binding of a ligand to an RTK is the initiating event in a complex signaling cascade. The subtle change introduced by a 3-methyl group on tyrosine can have significant downstream consequences.

Impact on Receptor Activation

Ligand binding induces a conformational change in the RTK, leading to dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[2] The precise orientation of the ligand in the binding pocket is critical for stabilizing the active conformation of the receptor. The steric and electronic changes imparted by the 3-methyl group could:

-

Alter Binding Pose: The methyl group may force the tyrosine analog to adopt a different binding orientation compared to the native ligand. This could affect the positioning of the receptor monomers in the dimer and, consequently, the efficiency of trans-phosphorylation.

-

Modulate Dimer Stability: The stability of the ligand-induced receptor dimer is a key determinant of signaling strength. The altered interactions of 3-methyl-L-tyrosine could either enhance or decrease dimer stability.

Downstream Signaling Pathways

The pattern of tyrosine phosphorylation on the activated receptor dictates which downstream signaling proteins are recruited. A change in binding affinity or receptor conformation induced by 3-methyl-L-tyrosine could lead to:

-

Biased Agonism: The modified ligand might preferentially activate certain downstream pathways over others, a phenomenon known as biased agonism. This could result in a distinct cellular response compared to that elicited by L-tyrosine.

-

Altered Signal Duration: The kinetics of ligand binding and dissociation (kon and koff) can influence the duration of receptor signaling. A slower dissociation rate for 3-methyl-L-tyrosine could lead to prolonged receptor activation.

Visualizing Workflows and Pathways

Experimental Workflow for Binding Affinity Determination

Caption: A generalized signaling pathway initiated by ligand binding to a receptor tyrosine kinase.

Conclusion

References

-

Bostrom, J., et al. (2012). Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry, 55(5), 1817-1830. [Link]

-

Paketurytė, V., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. In: Microcalorimetry of Biological Molecules. [Link]

-

Pinto, M. F. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology, 1008, 33-51. [Link]

-

Pinto, M. F., et al. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in molecular biology (Clifton, N.J.), 1008, 33–51. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

-

Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]

-

Wikipedia. (2024). Tyrosine phosphorylation. [Link]

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

-

Oncodesign Services. (n.d.). Radioligand Binding Assay. [Link]

-

Hider, R. C., et al. (2011). Preparation and biological evaluation of 3-[76Br]bromo-α-methyl-L-tyrosine, a novel tyrosine analog for positron emission tomography imaging of tumors. Nuclear Medicine and Biology, 38(6), 857-865. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(5 Pt 1), L421–L429. [Link]

-

Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of molecular recognition, 20(5), 302–336. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-methyl-L-tyrosine. PubChem Compound Database. [Link]

- Google Patents. (n.d.).

-

Motsa, B. B., & Stahelin, R. V. (2018). A beginner's guide to surface plasmon resonance. Biochemist, 40(4), 18–21. [Link]

-

Cytiva. (2025). What is surface plasmon resonance (SPR)?. [Link]

-

Starr, M. L., & Fratti, R. A. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 1860, 407–417. [Link]

-

Tiganis, T., & Bennett, A. M. (2007). Regulation of Insulin Receptor Signaling by the Protein Tyrosine Phosphatase TCPTP. Molecular and Cellular Biology, 27(7), 2538-2549. [Link]

-

Schooler, K., & Wiley, H. S. (2011). Epidermal growth factor receptors containing a single tyrosine in their C-terminal tail bind different effector molecules and are signaling-competent. Molecular biology of the cell, 22(10), 1668–1679. [Link]

-

Menting, J. G., et al. (2015). Ligand-Binding Affinity at the Insulin Receptor Isoform-A and Subsequent IR-A Tyrosine Phosphorylation Kinetics are Important Determinants of Mitogenic Biological Outcomes. Frontiers in Endocrinology, 6, 103. [Link]

-

Zetterström, T. S., et al. (2005). Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats. Journal of Neurochemistry, 95(6), 1695-1703. [Link]

-

Wang, X., et al. (2006). Epidermal growth factor receptor tyrosine kinase is modulated by GM3 interaction with N-linked GlcNAc termini of the receptor. Proceedings of the National Academy of Sciences of the United States of America, 103(50), 18987–18991. [Link]

-

Bio-Rad. (n.d.). Tyrosine Phosphorylation of EGF R. [Link]

-

Sorkin, A., & Goh, L. K. (2009). Molecular Mechanisms that Regulate Epidermal Growth Factor Receptor Inactivation. Current opinion in cell biology, 21(3), 269–275. [Link]

-

El-Sayed, W. M., et al. (2022). Allosteric inhibition of the epidermal growth factor receptor through disruption of transmembrane interactions. Journal of Biological Chemistry, 298(11), 102553. [Link]

-

Zhang, H., et al. (2022). The Insulin Receptor: An Important Target for the Development of Novel Medicines and Pesticides. International Journal of Molecular Sciences, 23(14), 7799. [Link]

-

Academia.edu. (n.d.). A-loop interactions in Mer tyrosine kinase give rise to inhibitors with two-step mechanism and long residence time of binding. [Link]

-

Wedding, C. A., et al. (2019). Mapping Tyrosine Kinase Receptor Dimerization to Receptor Expression and Ligand Affinities. International Journal of Molecular Sciences, 20(10), 2441. [Link]

-

Mathew, N. K., & Lindsley, C. W. (2022). Physiology, Tyrosine Kinase Receptors. In StatPearls. StatPearls Publishing. [Link]

-

Paul, M. K., & Mukhopadhyay, A. K. (2004). Tyrosine kinase – Role and significance in Cancer. International journal of medical sciences, 1(2), 101–115. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and enzyme-based evaluation of analogues L-tyrosine thiol carboxylic acid inhibitor of metallo-β-lactamase IMP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Ligand-Binding Affinity at the Insulin Receptor Isoform-A and Subsequent IR-A Tyrosine Phosphorylation Kinetics are Important Determinants of Mitogenic Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

History and development of non-proteinogenic tyrosine analogues

An In-Depth Technical Guide to the History and Development of Non-Proteinogenic Tyrosine Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 20 canonical amino acids encoded by the universal genetic code represent a mere fraction of the chemical diversity accessible to biological systems. Among the efforts to expand this repertoire, the development of non-proteinogenic tyrosine analogues stands out as a particularly fruitful endeavor. The unique phenolic side chain of tyrosine serves as a critical hub for biological function, participating in catalysis, structural integrity, and the vast signaling networks governed by phosphorylation. By synthetically modifying this side chain, scientists have unlocked powerful tools to probe, manipulate, and engineer biological systems with unprecedented precision. This guide provides a comprehensive overview of the history, synthesis, and incorporation of these analogues, offering field-proven insights into their application in drug discovery, protein engineering, and fundamental biological research.

The Rationale: Why Augment Nature's Tyrosine?

Tyrosine is a cornerstone of protein structure and function. Its hydroxyl group can act as a hydrogen bond donor and acceptor, and its aromatic ring engages in stacking interactions. Critically, it is the primary substrate for tyrosine kinases, enzymes that orchestrate a vast array of cellular signaling pathways by adding a phosphate group—a discovery that revolutionized our understanding of cell communication.

However, the very properties that make natural peptides and proteins effective also render them susceptible to rapid degradation and present limitations for therapeutic and research applications. The motivation to develop non-proteinogenic tyrosine analogues stems from several key objectives:

-

Enhancing Pharmacokinetics: Peptides composed of natural L-amino acids are often rapidly cleared by proteases. Incorporating non-natural analogues can confer resistance to enzymatic degradation, thereby improving the stability, bioavailability, and therapeutic potential of peptide-based drugs.[1][2][3]

-

Introducing Novel Functionality: Nature's toolkit is limited. Synthetic analogues can introduce chemical moieties not found in the 20 canonical amino acids, such as bioorthogonal handles for "click" chemistry, photo-cross-linkers to trap protein-protein interactions, or spectroscopic probes to study protein dynamics.[4]

-

Probing Biological Mechanisms: By replacing tyrosine with a carefully designed analogue, researchers can dissect biological processes. For example, using an analogue that cannot be phosphorylated can definitively prove the role of a specific phosphorylation event in a signaling cascade.[5] Similarly, halogenated tyrosines can serve as sensitive probes for studying enzyme mechanisms.[6]

A Historical Trajectory: From Natural Discovery to Rational Design

The journey of non-proteinogenic amino acids (NPAAs) began not in the lab, but in nature. Organisms like bacteria, fungi, and plants produce hundreds of NPAAs that serve diverse functions, from chemical defense to nitrogen storage.[1][7][8][9] A pivotal shift occurred when scientists moved from merely identifying these natural curiosities to rationally designing and synthesizing novel amino acids for specific purposes.

A quantum leap in the field was the development of genetic code expansion , pioneered in the early 2000s.[10][11] This technology provided a general method to site-specifically incorporate NPAAs directly into proteins in living cells, moving beyond the limitations of chemical peptide synthesis.[4][10] The key innovation was the creation of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair—a molecular machine borrowed from one organism (like the archaeon Methanocaldococcus jannaschii) and engineered to work in another (like E. coli or mammalian cells) without interfering with the host's natural protein synthesis machinery.[10][12][13] This orthogonal pair is programmed to recognize a "blank" codon, typically the amber stop codon (UAG), and insert the desired NPAA at that specific site in the growing polypeptide chain.[13][14]

Synthetic Strategies: Creating the Building Blocks

The utility of tyrosine analogues is predicated on their availability. Over the years, a versatile toolbox of synthetic methods has been developed, ranging from classic organic chemistry to modern biocatalysis.

Chemical Synthesis

Traditional organic synthesis provides robust and flexible routes to a wide array of tyrosine analogues. These methods offer precise control over the final structure.

-

Side-Chain Alkylation: The phenolic hydroxyl group is a convenient handle for modification. Williamson ether synthesis, for example, can be used to attach a variety of functional groups.

-

Cross-Coupling Reactions: For modifications to the aromatic ring itself, cross-coupling reactions are invaluable. For instance, a Suzuki-Miyaura cross-coupling can be used to transform a tyrosine derivative into a biphenyl amino acid, a structure useful for probing protein interactions or enhancing biological activity.[15]

Enzymatic and Chemoenzymatic Synthesis

More recently, biocatalysis has emerged as a powerful and sustainable alternative to purely chemical methods.[16] Enzymes operate under mild conditions with high stereoselectivity, reducing waste and complex purification steps.

-

Tyrosine Phenol Lyase (TPL): This enzyme is a workhorse for generating tyrosine analogues. TPL can catalyze the reverse reaction of tyrosine degradation, synthesizing L-tyrosine or its analogues from pyruvate, ammonia, and various phenol derivatives.[17][18][19] This allows for the efficient, cell-based in vivo biosynthesis of analogues like 2-fluorotyrosine or L-DOPA from inexpensive precursors.[17][18]

-

Chemoenzymatic Approaches: These strategies combine the strengths of both chemical and enzymatic steps to access complex molecules that would be difficult to synthesize by either method alone.[20][21] A chemical step might be used to create a novel precursor, which is then converted by an enzyme into the final, chiral amino acid.

Incorporation Methodologies: From Peptides to Proteins

Once synthesized, the analogues must be incorporated into a polypeptide chain. The method of choice depends on the final application.

Solid-Phase Peptide Synthesis (SPPS)

For creating short synthetic peptides (typically <50 amino acids), SPPS is the standard method. Non-proteinogenic tyrosine analogues, properly protected, can be used as building blocks just like their proteinogenic counterparts. This approach is fundamental in the development of peptidomimetics, where analogues are used to create more drug-like molecules with improved stability and potency.

Genetic Code Expansion for Site-Specific Incorporation

For modifying large proteins within the context of a living cell, genetic code expansion is the premier technology. It allows a single, specific tyrosine residue in a protein of interest to be replaced with a synthetic analogue.

The underlying principle is the creation of an orthogonal translation system that hijacks a stop codon.

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Recent Development of Genetic Code Expansion for Posttranslational Modification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of Noncanonical Tyrosine Analogues to Probe Control of Radical Intermediates during Endoperoxide Installation by Verruculogen Synthase (FtmOx1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. academic.oup.com [academic.oup.com]

- 13. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 14. badran.scripps.edu [badran.scripps.edu]

- 15. theses.gla.ac.uk [theses.gla.ac.uk]

- 16. academic.oup.com [academic.oup.com]

- 17. In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. research.amanote.com [research.amanote.com]

- 21. BJOC - Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations [beilstein-journals.org]

Troubleshooting & Optimization

Improving yield in the synthesis of Methyl alpha,3-dimethyltyrosinate

Technical Support Center: Synthesis of Methyl α,3-Dimethyltyrosinate

Welcome to the technical support center for the synthesis of Methyl α,3-dimethyltyrosinate. This molecule, a key precursor to the drug Metyrosine, presents several synthetic challenges that can impact yield and purity.[1][2][3] Metyrosine functions by inhibiting tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, and is used to manage symptoms in patients with pheochromocytoma.[4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this multi-step synthesis and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl α,3-dimethyltyrosinate?

A1: The most prevalent strategy involves a multi-step sequence starting from 3-methyltyrosine. The general pathway includes:

-

Orthogonal Protection: Protection of the amine (N-terminus) and the phenolic hydroxyl (O-terminus) groups.[6]

-

α-Methylation: Introduction of a methyl group at the α-carbon.

-

Esterification: Conversion of the carboxylic acid to its methyl ester.

-

Deprotection: Removal of the protecting groups to yield the final product.

Each step requires careful optimization to prevent side reactions and ensure high yields.

Q2: Why is protecting group strategy so critical in this synthesis?

A2: The starting material, 3-methyltyrosine, has three reactive functional groups: an amine, a carboxylic acid, and a phenolic hydroxyl. During reactions like α-methylation, which involves strong bases and electrophiles, unprotected amine and hydroxyl groups can lead to undesired side reactions such as N-methylation and O-methylation.[7][8] An effective, orthogonal protection strategy ensures that each group can be selectively modified and deprotected without affecting others, which is crucial for achieving high purity and yield.[6]

Q3: Which protecting groups are recommended for the amine and phenolic hydroxyl groups?

A3: The choice depends on the specific reaction conditions you plan to use for the subsequent steps.

-

For the Amine (N-protection): tert-Butoxycarbonyl (Boc) is a common choice. It is stable under the basic conditions required for α-methylation and can be readily removed with mild acid (e.g., trifluoroacetic acid, TFA).[9][10]

-

For the Phenolic Hydroxyl (O-protection): A Benzyl (Bn) ether is often employed. It is stable to both the basic conditions of methylation and the acidic conditions used for Boc deprotection. It can be removed later via hydrogenolysis (e.g., H₂, Pd/C).[11] Using a tert-butyl (tBu) ether is also an excellent option, particularly in Fmoc-based strategies, as it is acid-labile.[12]

Q4: What are the main challenges associated with the α-methylation step?

A4: The α-methylation step is often the most challenging and yield-limiting step. Key difficulties include:

-

Steric Hindrance: The existing methyl group on the aromatic ring and the bulk of the amino acid side chain can sterically hinder the approach of the methylating agent.[13]

-

Racemization: The strong basic conditions required to deprotonate the α-carbon can lead to racemization, compromising the stereochemical integrity of the product.[14]

-

Side Reactions: Over-methylation (di-methylation) or methylation at other sites (N- or O-methylation if protection is incomplete) can occur.[15]

-

Incomplete Reaction: Due to steric hindrance and other factors, the reaction may not go to completion, resulting in low conversion rates.[16]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Overall Yield

Low yield is a common issue that can often be traced back to a specific step in the synthetic sequence.

Caption: Troubleshooting workflow for low yield issues.

Possible Cause 1A: Incomplete N- or O-Protection

-

Why it happens: If the amine or hydroxyl groups are not fully protected before the methylation step, the strong base (like LDA) will deprotonate these sites, leading to undesired N- or O-methylation and consumption of reagents.

-

How to Verify: Before proceeding to methylation, run a TLC or LC-MS analysis. The protected product should have a different Rf or retention time from the starting material. 1H NMR should confirm the absence of the N-H or O-H proton and the presence of protons from the protecting group.

-

Solution:

-

Ensure Reagent Quality: Use freshly opened, anhydrous solvents and high-purity protecting group reagents (e.g., Boc-anhydride).

-

Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the protecting group reagent.

-

Monitor Reaction: Follow the reaction's progress by TLC until the starting material spot has completely disappeared.

-

Purify Intermediate: Purify the protected intermediate by column chromatography before proceeding to the next step to remove any unreacted starting material.

-

Possible Cause 1B: Inefficient α-Methylation

-

Why it happens: The α-proton of the protected amino acid is sterically hindered and requires a strong, non-nucleophilic base for efficient deprotonation. Incomplete deprotonation or side reactions will significantly lower the yield.

-

How to Verify: After quenching the reaction, an LC-MS analysis of the crude product will show a peak corresponding to the unmethylated starting material.

-

Solution:

-

Base Selection: Lithium diisopropylamide (LDA) is generally more effective than other bases like NaHMDS due to its high basicity and steric bulk. Always use freshly prepared LDA.

-

Strict Temperature Control: The enolate formation should be performed at -78°C (dry ice/acetone bath) to minimize side reactions and potential racemization.

-

Reagent Addition: Add the amino acid substrate solution slowly to the LDA solution (inverse addition) to ensure the base is always in excess, preventing side reactions.

-

Electrophile: Use methyl iodide (MeI) as the electrophile. Adding a co-solvent like HMPA can sometimes improve yields, but be aware of its toxicity.

-

| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |

| Base | NaHMDS (1.1 eq) | Freshly prepared LDA (1.2 eq) | LDA is a stronger, non-nucleophilic base, better for hindered α-protons. |

| Temperature | -40°C to 0°C | -78°C throughout addition | Minimizes side reactions and preserves stereochemical integrity. |

| Addition Order | Base to Substrate | Substrate to Base (Inverse) | Maintains an excess of base, promoting complete enolate formation. |

| Additive | None | HMPA (1.5 eq) | HMPA breaks up lithium aggregates, increasing enolate reactivity. |

Possible Cause 1C: Poor Yield in Esterification

-

Why it happens: Direct Fischer esterification (refluxing in methanol with a strong acid catalyst) can be slow for sterically hindered carboxylic acids.[17]

-

How to Verify: NMR of the crude product will show the presence of the carboxylic acid proton (~10-12 ppm).

-

Solution: A more robust method is to first convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol. This is a much faster and higher-yielding reaction.[18]

Problem 2: Presence of Key Impurities in the Final Product

Impurities complicate purification and reduce the overall yield of the desired product.

Impurity 2A: O-methylated Byproduct

-

Source: This arises from incomplete protection of the phenolic hydroxyl group before the α-methylation step. The phenoxide formed is a potent nucleophile that reacts with methyl iodide.[19]

-

Identification: This impurity will have a mass of +14 Da compared to the desired α-methylated intermediate (before esterification) and can be identified by LC-MS.

-

Prevention:

-

Confirm Complete Protection: As detailed in 1A, ensure the O-benzyl or other protecting group is fully installed before methylation.

-

Purification: If the side product forms, it can often be separated by silica gel chromatography, as its polarity will be significantly different from the desired product containing a free hydroxyl group (after deprotection).

-

Impurity 2B: Di-α-methylated Byproduct

-

Source: If the mono-methylated product is deprotonated again by excess base, it can react with another equivalent of methyl iodide.

-

Identification: This impurity will have a mass of +14 Da compared to the desired mono-α-methylated product and can be identified by LC-MS.

-

Prevention:

-

Stoichiometry Control: Use no more than 1.05-1.1 equivalents of methyl iodide relative to the substrate.

-

Slow Addition: Add the methyl iodide slowly at -78°C to allow it to react with the enolate as it forms, minimizing the chance of a second deprotonation/methylation cycle.

-

Problem 3: Difficulty with Final Purification

-

Challenge: The final product, being an amino acid ester, can be challenging to purify via standard column chromatography due to its amphoteric nature and potential for streaking on silica gel.

-

Solution Protocol:

-

Aqueous Work-up: After deprotection, perform a careful aqueous work-up. Adjust the pH of the aqueous phase to ~8.5-9.5 to ensure the amine is in its free base form, allowing for efficient extraction into an organic solvent like ethyl acetate or dichloromethane.[17]

-

Column Chromatography: If chromatography is necessary, consider using a silica gel column pre-treated with triethylamine (e.g., eluent containing 0.5-1% Et₃N) to minimize tailing. A gradient elution from ethyl acetate in hexanes to methanol in dichloromethane is often effective.

-

Salt Formation: For long-term storage and improved handling, the purified free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of ether or ethyl acetate and adding a solution of HCl in ether.

-

Detailed Experimental Protocols

Protocol 1: N,O-Bis-Protection of 3-Methyl-L-tyrosine

This protocol describes the protection of the amine with a Boc group and the hydroxyl with a Benzyl group.

Caption: Workflow for the two-step protection of 3-methyltyrosine.

References

-

WO2011053835A1 - Stereoselective synthesis of metyrosine - Google Patents.

-

Technical Support Center: Navigating Difficult Sequences with N-Methylated Amino Acids - Benchchem.

-

Protecting Groups in Peptide Synthesis: A Detailed Guide - BOC Sciences.

-

The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC.

-

Amino Acid Derivatives for Peptide Synthesis - AAPPTEC.

-

US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents.

-

Protecting group - Wikipedia .

-

Synthesis of N-Unprotected α-Amino Acid Methyl Esters - Thieme E-Books & E-Journals.

-

A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed.

-

strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem.

-

Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection - NINGBO INNO PHARMCHEM CO.,LTD.

-

EP1392650B1 - Protected tyrosine derivatives, method for the production thereof and use of the same for producing o-(2- ?18 f]-fluoroethyl) - Google Patents.

-

What is the mechanism of Metyrosine? - Patsnap Synapse.

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique | The Journal of Organic Chemistry - ACS Publications.

-

Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC - NIH.

-

alpha-methyl-L-tyrosine (CHEBI:6912) - EMBL-EBI.

-

Definition of metyrosine - NCI Drug Dictionary - National Cancer Institute.

-

alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem - NIH.

-

α-Methyl-p-tyrosine - Wikipedia .

-

Metyrosine | C10H13NO3 | CID 441350 - PubChem - NIH.

-

EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents.

-

Protective Groups - Organic Chemistry Portal .

-

CN102557910A - Deprotection method for phenolic hydroxyl group - Google Patents.

-

Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA.

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.

-

Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) - Suzhou Highfine Biotech.

Sources

- 1. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 2. alpha-methyl-L-tyrosine (CHEBI:6912) [ebi.ac.uk]

- 3. Facebook [cancer.gov]

- 4. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 5. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]

- 8. Protective Groups [organic-chemistry.org]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]

- 18. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]

- 19. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

Technical Support Center: Troubleshooting Incomplete Deprotection of α-Methyl Amino Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and often frustrating challenge in peptide synthesis and organic chemistry: the incomplete deprotection of α-methylated (or α,α-disubstituted) amino acids. The unique steric environment of these residues demands optimized protocols that go beyond standard conditions.

This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We will explore the underlying chemical principles and provide field-proven, actionable solutions to ensure your deprotection reactions proceed to completion.

Core Problem Analysis

Q1: Why is the deprotection of my α-methyl amino acid so much more difficult than for standard amino acids?

This is the central issue. The difficulty arises from the steric hindrance created by the quaternary α-carbon. Unlike a standard amino acid with a hydrogen on the α-carbon, an α-methyl amino acid (like α-aminoisobutyric acid, Aib) has two methyl groups (or a methyl and another substituent) attached.[1]

This steric bulk creates two major problems:

-

Restricted Access to the Protecting Group: Reagents (acids or bases) required for cleavage have difficulty accessing the carbamate nitrogen and carbonyl oxygen of the protecting group (e.g., Boc, Fmoc, Cbz).

-